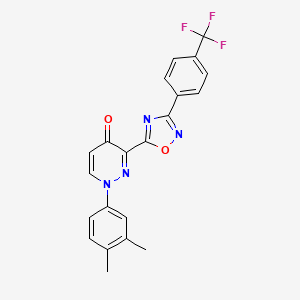

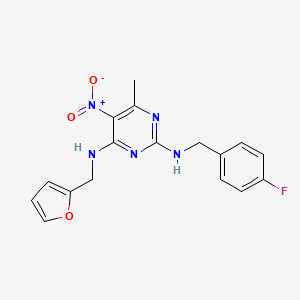

N-(furan-2-ylmethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(furan-2-ylmethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.

BenchChem offers high-quality N-(furan-2-ylmethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Cannabinoid Receptor Ligands

Research by Moldovan et al. (2017) indicated that indol-3-yl-oxoacetamides, chemically related to N-(furan-2-ylmethyl)-2-oxoacetamide, are potent and selective ligands for the cannabinoid receptor type 2 (CB2). These compounds could have significant implications in the study of cannabinoid receptors and related pathologies (Moldovan et al., 2017).

2. Anti-Tuberculosis Activity

A study by Bai et al. (2011) synthesized derivatives of N-(furan-2-ylmethyl)-2-morpholinoacetamide and investigated their anti-tuberculosis activities. This research is crucial in exploring new therapeutic compounds against tuberculosis (Bai et al., 2011).

3. Antifungal Agents

Research conducted by Bardiot et al. (2015) identified 2-oxo-morpholin-3-yl-acetamide derivatives as potent antifungal agents. These compounds showed significant activity against Candida and Aspergillus species, underlining their potential in antifungal therapy (Bardiot et al., 2015).

4. EGFR Inhibitors and Anticancer Agents

A 2017 study by Zhang et al. designed and synthesized N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as potential inhibitors of the epidemal growth factor receptor (EGFR), showing notable anticancer activities. This research contributes to the development of new anticancer therapies (Zhang et al., 2017).

5. Antibacterial and Antifungal Activities

Velupillai et al. (2015) synthesized N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl) derivatives, demonstrating their effectiveness as antibacterial and antifungal agents. This research opens avenues for developing new antimicrobial drugs (Velupillai et al., 2015).

6. Synthesis and Antitumor Properties

Horishny et al. (2020) investigated N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides for their antitumor properties. These compounds showed promise in the search for new anticancer agents, highlighting their therapeutic potential (Horishny et al., 2020).

Wirkmechanismus

Target of Action

The primary target of the compound N-[(furan-2-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a significant target for cancer drug therapy . Overexpression of EGFR is observed in a variety of solid tumors and is connected with the increase in tumor size, the risk of recurrence, the progression of tumor stage, and the low sensitivity to radiotherapy .

Mode of Action

N-[(furan-2-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide interacts with its target, EGFR, by inhibiting its activity . This inhibition is likely due to the compound’s ability to bind with high affinity to EGFR

Biochemical Pathways

The inhibition of EGFR by N-[(furan-2-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide affects various biochemical pathways. EGFR is involved in many cellular processes, including cell proliferation, differentiation, and survival . By inhibiting EGFR, the compound can disrupt these processes, potentially leading to the death of cancer cells .

Pharmacokinetics

The compound has shown potent anticancer activities against certain cancer cell lines and weak activities on others, which suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The result of the action of N-[(furan-2-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is the inhibition of EGFR, leading to disruption of cellular processes such as cell proliferation, differentiation, and survival . This can potentially lead to the death of cancer cells . The compound has shown potent anticancer activities against certain cancer cell lines .

Action Environment

The action, efficacy, and stability of N-[(furan-2-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide can be influenced by various environmental factors. These factors can include the presence of other molecules, the pH of the environment, and the temperature

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c25-19(23-7-10-28-11-8-23)14-24-13-17(16-5-1-2-6-18(16)24)20(26)21(27)22-12-15-4-3-9-29-15/h1-6,9,13H,7-8,10-12,14H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWPBSZXWVEFLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea](/img/structure/B2561051.png)

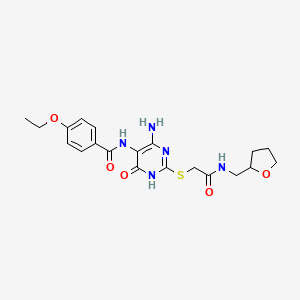

![N-(2,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2561053.png)

![2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2561058.png)

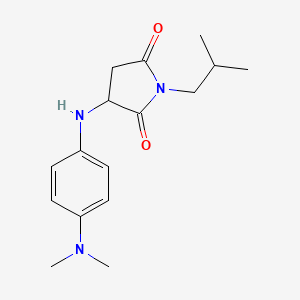

![2-Chloro-N-(2,2-difluorospiro[2.4]heptan-6-yl)propanamide](/img/structure/B2561060.png)

![6-chloro-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2561066.png)

![1-Hexyl-3,4,7,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2561068.png)

![2-(2,4-dichlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2561069.png)

![2-amino-3-(4-ethoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2561073.png)